Cas no 701-86-0 (Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro-)
Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro-
- 4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine
- 4-Chloro-2-(ethylthio)-5-fluoropyrimidine
- 2-ethylthio-4-chloro-5-fluoro-pyrimidine
- 701-86-0
- 4-chloro-2-(ethylsulfanyl)-5-fluoropyrimidine
- 4-chloro-2-ethylsulfanyl-5-fluoropyrimidine
-
- MDL: MFCD34564657
- Inchi: 1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
- InChI Key: PZTXHQIAXSYJQN-UHFFFAOYSA-N
- SMILES: C1(SCC)=NC=C(F)C(Cl)=N1
Computed Properties
- Exact Mass: 191.9924252Da
- Monoisotopic Mass: 191.9924252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 51.1Ų
Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-1g |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 1g |
¥12066.64 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-5g |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 5g |
¥42670.43 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-500mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 500mg |
¥7344.91 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-250mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 250mg |
¥4109.65 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-100mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 100mg |
¥2492.02 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0640-50mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 97% | 50mg |
¥1687.58 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1126866-100mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 95% | 100mg |
$325 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1126866-250mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 95% | 250mg |
$525 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1126866-500mg |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 95% | 500mg |
$940 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1126866-1g |
4-Chloro-2-ethylsulfanyl-5-fluoro-pyrimidine |
701-86-0 | 95% | 1g |
$1545 | 2025-03-01 |
Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- Suppliers
Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro-
Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- (CAS No. 701-86-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Pyrimidine derivatives have long been recognized as fundamental building blocks in the pharmaceutical industry, owing to their structural versatility and biological activity. Among these derivatives, Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- (CAS No. 701-86-0) stands out as a crucial intermediate, playing a pivotal role in the synthesis of various therapeutic agents. This compound, characterized by its chloro, ethylthio, and fluoro substituents, exhibits unique chemical properties that make it indispensable in drug development.
The significance of Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- lies in its ability to serve as a precursor for numerous pharmacologically active molecules. Its structural framework allows for facile modifications, enabling chemists to tailor its properties for specific therapeutic applications. Recent advancements in medicinal chemistry have highlighted its utility in the design of inhibitors targeting various disease pathways, including cancer and infectious diseases.
In the realm of oncology, Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- has been incorporated into the synthesis of small-molecule inhibitors that disrupt critical signaling pathways involved in tumor growth and progression. For instance, studies have demonstrated its role in developing kinase inhibitors that selectively target aberrant tyrosine kinases overexpressed in certain cancers. The presence of the chloro and fluoro groups enhances binding affinity to biological targets, making this compound a valuable scaffold for drug discovery.
Beyond oncology, Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- has shown promise in antiviral and antibacterial research. Its structural motifs are reminiscent of natural nucleobases, allowing it to interact with viral and bacterial DNA/RNA replication machinery. Researchers have leveraged its chemical diversity to develop novel agents that inhibit enzyme activity essential for pathogen survival. The ethylthio group, in particular, contributes to steric hindrance and electronic tuning, optimizing drug-like properties such as solubility and metabolic stability.
The synthesis of Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- involves multi-step organic transformations that highlight the compound's synthetic utility. Common synthetic routes include nucleophilic substitution reactions at the chloro and fluoro positions, followed by thiolation to introduce the ethylthio moiety. These reactions are often catalyzed by transition metals or organometallic reagents, ensuring high yields and selectivity. The growing interest in green chemistry has also spurred efforts to develop more sustainable synthetic methodologies for this intermediate.
Recent studies have explored the pharmacokinetic profile of derivatives derived from Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro-, aiming to optimize their bioavailability and reduce off-target effects. Computational modeling techniques have been employed to predict binding interactions with biological targets, aiding in the rational design of next-generation drugs. Additionally, bioconjugation strategies have been investigated to enhance targeted delivery systems, leveraging the compound's reactive sites for attachment to carriers such as antibodies or nanoparticles.
The versatility of Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- is further underscored by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. Pharmaceutical companies and academic institutions routinely utilize such libraries to identify lead compounds with desired biological activities. The compound's structural features make it an attractive candidate for generating diverse chemical space, increasing the likelihood of discovering novel therapeutic agents.
In conclusion, Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro- (CAS No. 701-86-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes and synthetic tractability have positioned it as a key intermediate in the development of drugs targeting a wide range of diseases. As research continues to uncover new applications for this compound,its importance is poised to grow further,driving innovation across multiple therapeutic areas.
701-86-0 (Pyrimidine, 4-chloro-2-(ethylthio)-5-fluoro-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)